Cas no 2095237-01-5 (8-Bromo-5-chloroimidazo[1,2-c]pyrimidine)

8-Bromo-5-chloroimidazo[1,2-c]pyrimidine is a heterocyclic compound featuring a fused imidazo[1,2-c]pyrimidine core with bromo and chloro substituents at the 8- and 5-positions, respectively. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The presence of halogen atoms enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of diverse derivatives. Its well-defined reactivity profile and stability under standard conditions facilitate its use in the development of biologically active molecules, particularly in the exploration of kinase inhibitors or other therapeutic agents. The compound is typically handled under inert conditions to preserve its integrity.
8-Bromo-5-chloroimidazo[1,2-c]pyrimidine structure
2095237-01-5 structure
Product Name:8-Bromo-5-chloroimidazo[1,2-c]pyrimidine
CAS No:2095237-01-5
MF:C6H3BrClN3
MW:232.465118646622
MDL:MFCD32201762
CID:4780858
PubChem ID:138689186
Update Time:2026-02-27

8-Bromo-5-chloroimidazo[1,2-c]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine
    • SY270740
    • CS-0137419
    • 2095237-01-5
    • MFCD32201762
    • SCHEMBL21062848
    • DB-170511
    • GS3964
    • 8-Bromo-5-chloro-imidazo[1,2-c]pyrimidine
    • C91752
    • MDL: MFCD32201762
    • Inchi: 1S/C6H3BrClN3/c7-4-3-10-6(8)11-2-1-9-5(4)11/h1-3H
    • InChI Key: ZIEPMURXMHFKFQ-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(N2C=CN=C21)Cl

Computed Properties

  • Exact Mass: 230.91989g/mol
  • Monoisotopic Mass: 230.91989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 30.2

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8-Bromo-5-chloroimidazo[1,2-c]pyrimidine Related Literature

Additional information on 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine

8-Bromo-5-chloroimidazo[1,2-c]pyrimidine: A Promising Compound in Medicinal Chemistry

8-Bromo-5-chloroimidazo[1,2-c]pyrimidine (CAS No. 2095237-01-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of imidazopyrimidines, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects.

The molecular structure of 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine is characterized by a central imidazopyrimidine core substituted with a bromine atom at the 8-position and a chlorine atom at the 5-position. These substitutions contribute to the compound's high stability and enhanced biological activity. Recent studies have highlighted the importance of these functional groups in modulating the compound's interactions with biological targets.

In the context of drug discovery, 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine has shown promising results in various preclinical studies. One notable application is its potential as an antiviral agent. Research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves binding to viral RNA-dependent RNA polymerase (RdRp), thereby inhibiting viral replication.

Beyond its antiviral properties, 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine has also been investigated for its anticancer potential. Preclinical studies have shown that this compound can selectively target and inhibit the growth of various cancer cell lines, particularly those resistant to conventional chemotherapeutic agents. The mechanism underlying this anticancer activity is thought to involve the modulation of key signaling pathways involved in cell proliferation and apoptosis.

The pharmacokinetic properties of 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine have been extensively studied to assess its suitability as a therapeutic agent. In vitro and in vivo experiments have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are crucial for ensuring that the compound can effectively reach its target sites in the body and exert its intended biological effects.

To further enhance the therapeutic potential of 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine, researchers are exploring various drug delivery systems. Nanoparticle-based formulations have shown promise in improving the bioavailability and reducing the toxicity of this compound. Additionally, combination therapies involving 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine and other drugs are being investigated to achieve synergistic effects and overcome drug resistance.

The safety profile of 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine is another critical aspect being evaluated in preclinical studies. Toxicological assessments have indicated that this compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further studies are needed to fully understand its long-term safety and potential side effects in humans.

In conclusion, 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine (CAS No. 2095237-01-5) represents a promising lead compound in medicinal chemistry with a wide range of potential applications. Its unique structural features and favorable biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research efforts aim to optimize its properties and evaluate its efficacy in clinical settings.

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